4-{2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonyl}benzonitrile

A1 adenosine receptor Allosteric modulation GPCR pharmacology

4-{2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonyl}benzonitrile (CAS 1803585-73-0) is a 2-amino-3-aroylthiophene derivative featuring a cyclopenta[b]thiophene core fused via a three-carbon polymethylene bridge and a para-cyanobenzoyl substituent at the 3-position. It belongs to the well-characterized class of 2-amino-3-benzoylthiophenes (2A3BTs), which are established allosteric enhancers (AEs) of the A1 adenosine receptor (A1AR).

Molecular Formula C15H12N2OS
Molecular Weight 268.33
CAS No. 1803585-73-0
Cat. No. B2476040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonyl}benzonitrile
CAS1803585-73-0
Molecular FormulaC15H12N2OS
Molecular Weight268.33
Structural Identifiers
SMILESC1CC2=C(C1)SC(=C2C(=O)C3=CC=C(C=C3)C#N)N
InChIInChI=1S/C15H12N2OS/c16-8-9-4-6-10(7-5-9)14(18)13-11-2-1-3-12(11)19-15(13)17/h4-7H,1-3,17H2
InChIKeyVFLISJHRLQOZKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{2-Amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonyl}benzonitrile (CAS 1803585-73-0): A Cyclopenta-Fused 2-Aminothiophene Scaffold for Kinase and GPCR Drug Discovery


4-{2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonyl}benzonitrile (CAS 1803585-73-0) is a 2-amino-3-aroylthiophene derivative featuring a cyclopenta[b]thiophene core fused via a three-carbon polymethylene bridge and a para-cyanobenzoyl substituent at the 3-position. It belongs to the well-characterized class of 2-amino-3-benzoylthiophenes (2A3BTs), which are established allosteric enhancers (AEs) of the A1 adenosine receptor (A1AR) [1]. The compound is commercially available at 95% purity (HPLC) from multiple vendors, with the molecular formula C15H12N2OS and molecular weight 268.3 g/mol . Its structural architecture combines three key pharmacophoric elements: the 2-amino group essential for target engagement, the cyclopenta-fused ring that constrains conformational flexibility, and the electron-withdrawing para-cyano substituent that modulates both electronic properties and hydrogen-bonding capacity at the benzoyl moiety.

Why 4-{2-Amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonyl}benzonitrile Cannot Be Substituted by Other Cycloalkylthiophene or Benzonitrile Regioisomers


Within the 2-amino-3-aroylthiophene class, three structural variables independently control pharmacological activity: the size of the C4–C5 polymethylene bridge, the nature of the 3-aroyl substituent, and the 2-amino group presence [1]. Published structure–activity relationship (SAR) data demonstrate that altering any one of these features produces non-linear, often counterintuitive changes in target engagement. Specifically, allosteric enhancer (AE) activity at the human A1 adenosine receptor increases with bridge size (n=3 < n=4 < n=5), meaning the cyclopenta[b]thiophene scaffold (n=3) occupies a distinct activity niche compared to cyclohexa[b]- or cyclohepta[b]thiophene analogs [1]. Furthermore, the para-cyano substitution on the benzoyl ring imparts unique electronic character—unlike halogen or alkyl substituents, the cyano group acts as a strong electron-withdrawing group and a hydrogen-bond acceptor, which can redirect binding poses in kinase ATP sites or GPCR allosteric pockets [1][2]. Simply interchanging this compound with an ortho-methoxybenzonitrile analog (CAS 1803611-42-8) or a 4-chloro/4-bromo cyclopenta analog (compounds 17g/17h in the reference series) would yield fundamentally different pharmacological profiles, as evidenced by AE scores ranging from 20% (unsubstituted benzoyl, 17b) to 70% (4-Cl, 17g) in the cyclopenta series [1].

Quantitative Differentiation Evidence for 4-{2-Amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonyl}benzonitrile Versus Closest Analogs


Cyclopenta (n=3) vs. Cyclohexa (n=4) vs. Cyclohepta (n=5) Bridge: Ring-Size Tunes Allosteric Enhancer Activity at Human A1 Adenosine Receptor

The polymethylene bridge size dictates the magnitude of allosteric enhancer activity at the human A1 adenosine receptor (hA1AR). In the 2-amino-3-benzoylthiophene series, AE activity (measured as percent stabilization of the agonist-A1AR-G protein ternary complex at 100 μM test compound) increases monotonically with bridge length: n=3 (cyclopenta) < n=4 (cyclohexa) < n=5 (cyclohepta) [1]. For the 4-halogen-substituted benzoyl series, compound 17g (4-Cl, n=3) achieved an AE score of 70 ± 7%, while its cyclohepta counterpart 19g (4-Cl, n=5) reached 65 ± 6.7%; however, for the 4-bromo series, 17h (n=3) scored 62 ± 5% vs. 19h (n=5) at 86 ± 3.8% [1]. This non-additive interaction between bridge size and benzoyl substitution means the cyclopenta scaffold provides a specific activity baseline from which para-cyano substitution further differentiates the target compound.

A1 adenosine receptor Allosteric modulation GPCR pharmacology

Para-Cyanobenzoyl Substituent Introduces Unique Electronic and H-Bond Acceptor Character Absent in Halogen-Substituted Cyclopenta Analogs

The para-cyano group on the benzoyl moiety provides a strong electron-withdrawing effect (Hammett σp = 0.66) and functions as a hydrogen-bond acceptor, properties absent in the 4-chloro (σp = 0.23), 4-bromo (σp = 0.23), and unsubstituted benzoyl cyclopenta analogs [1]. In the cyclohexa series where direct comparison is available, the 4-CNPh analog 18k exhibited an AE score of 19 ± 0.9%, substantially lower than the 4-Br analog 18h (83 ± 5%) and the 4-Cl analog 18g (25 ± 3%) [1]. While QSAR analysis in the Tranberg study demonstrated that AE activity correlated with hydrophobic/steric parameters (π and molar refractivity) rather than electronic parameters (Hammett σ), the cyano group's unique combination of strong electron withdrawal and H-bond acceptor capacity positions it for distinct interactions in kinase ATP-binding pockets or other targets where nitrile groups engage catalytic lysine residues or backbone NH groups [1][2].

Kinase inhibitor design Cyano pharmacophore Medicinal chemistry SAR

Para-Benzonitrile vs. Ortho-Methoxybenzonitrile Regioisomer: Positional Differentiation of the Carbonyl-Benzonitrile Vector for Structure-Based Design

The target compound places the carbonyl-benzonitrile attachment at the para position of the benzoyl ring, whereas the commercially available analog 2-{2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonyl}-5-methoxybenzonitrile (CAS 1803611-42-8) positions the benzonitrile at the ortho position with an additional 5-methoxy substituent [1]. This positional isomerism radically alters the geometry of the nitrile group relative to the thiophene core: the para isomer extends the nitrile vector linearly away from the scaffold (~180° dihedral), while the ortho isomer directs it at approximately 60° relative to the carbonyl-thiophene plane. In kinase inhibitor design, the angle and distance of the nitrile hydrogen-bond acceptor are critical for engaging the hinge region; para-substituted benzonitriles favor type-II or type-III binding modes, while ortho-substituted analogs may preferentially adopt type-I conformations [2].

Regioisomeric differentiation Fragment-based drug design Kinase inhibitor hinge binding

Gewald Reaction Synthetic Accessibility: Cyclopentanone-Derived Scaffold with Higher Reported Yields than Cyclohexanone Analogs for 4-Cyano Substitution

The target compound is accessible via the Gewald three-component reaction between cyclopentanone, 4-cyanobenzoylacetonitrile, and elemental sulfur. In the systematic study by Tranberg et al., cyclopenta[b]thiophene analogs (series 17) were generally obtained in higher yields (52–88%) compared to the corresponding 4-cyanobenzoyl cyclohexa analog 18k, which was isolated in only 32% yield [1]. The lower yield for the 4-CNPh cyclohexa analog was attributed to the electron-withdrawing effect of the cyano group reducing the nucleophilicity of the β-ketonitrile intermediate, a problem that appears less severe for the cyclopentanone-derived series where higher-yielding halogen analogs (e.g., 17e 4-FPh at 74%) were consistently obtained [1]. This suggests that the cyclopenta scaffold may offer synthetic advantages in scale-up contexts for cyano-substituted derivatives.

Gewald reaction 2-Aminothiophene synthesis Medicinal chemistry building blocks

2-Aminothiophene Scaffold Validated in FLT3 Kinase Inhibition: Class-Level Evidence for Kinase Targeting with 2-Acylaminothiophene-3-carbonyl Derivatives

The 2-aminothiophene-3-carbonyl motif is a validated kinase inhibitor pharmacophore, as demonstrated by TCS 359 (a 2-acylaminothiophene-3-carboxamide), which inhibits FLT3 kinase with an IC50 of 42 nM and suppresses MV4-11 leukemia cell proliferation with an IC50 of 340 nM [1]. The target compound incorporates the same 2-amino-3-carbonyl-thiophene core but replaces the carboxamide side chain with a 4-cyanobenzoyl ketone, which may enhance metabolic stability by eliminating the amide hydrolysis liability. Comparative SAR from the FLT3 inhibitor series established that the 2-amino group is essential for activity (removal abolishes inhibition) and that the 3-carbonyl substituent tolerates aromatic groups, supporting the feasibility of the 4-cyanobenzoyl modification for kinase targeting [1][2].

FLT3 kinase Antileukemic agents 2-Aminothiophene pharmacophore

Optimal Research Application Scenarios for 4-{2-Amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonyl}benzonitrile


A1 Adenosine Receptor Allosteric Modulator SAR Expansion with Para-Cyano Substitution

The compound fills a specific gap in the published A1AR allosteric enhancer series: no 4-cyanobenzoyl cyclopenta[b]thiophene was evaluated in the comprehensive Tranberg et al. (2002) study [1]. Researchers can use this compound to test the hypothesis that the electron-withdrawing cyano group (σp = 0.66, π = -0.57) redirects the scaffold away from A1AR AE activity—as observed for the cyclohexa analog 18k (AE = 19 ± 0.9%)—and toward antagonistic or alternative GPCR modulatory profiles. Direct comparison with the 4-chloro (17g, AE = 70 ± 7%) and 4-bromo (17h, AE = 62 ± 5%) cyclopenta analogs would quantify the electronic vs. hydrophobic contribution to AE activity at identical bridge size, a comparison not yet available in the literature [1].

Kinase Inhibitor Fragment Growing Using the 4-Cyanobenzoyl Hinge-Binding Motif

The 2-aminothiophene-3-carbonyl scaffold has demonstrated nanomolar kinase inhibition (FLT3 IC50 = 42 nM for TCS 359) [1]. The target compound uniquely combines this validated kinase pharmacophore with a para-cyanobenzoyl group, where the nitrile can serve as a hinge-region hydrogen-bond acceptor—a motif exploited in approved drugs such as imatinib, dasatinib, and neratinib. The cyclopenta-fused ring (n=3) provides a smaller steric footprint compared to cyclohexa analogs, which may improve complementarity to kinases with sterically constrained ATP pockets (e.g., JAK family, CDKs). Procurement of this specific scaffold enables fragment-growing campaigns where the nitrile anchors hinge binding while the 2-amino group is diversified for selectivity [1].

Structure-Based Design of FLT3-Selective Type-II Inhibitors via Cyclopenta Scaffold Constraint

The 2-acylaminothiophene-3-carboxamide FLT3 inhibitor series (IC50 = 42 nM enzymatic, 340 nM cellular) established the 2-amino-3-carbonyl substitution pattern as critical for kinase binding [1]. The target compound's 3-ketone (rather than 3-carboxamide) eliminates a rotatable bond and a hydrogen-bond donor, potentially improving membrane permeability and metabolic stability. Additionally, the cyclopenta bridge constrains the thiophene ring into a specific pucker, which can pre-organize the 2-amino group for a bidentate hydrogen-bond interaction with the kinase hinge. This pre-organization effect cannot be achieved with the more flexible cyclohexa or unconstrained 4,5-dimethyl analogs, making the cyclopenta scaffold the preferred choice for rational, structure-based optimization of type-II FLT3 or related kinase inhibitors [1].

Chemical Biology Probe Development Targeting ANO1 Chloride Channels in Glioblastoma

The 2-aminothiophene-3-carboxamide scaffold has been validated as a privileged chemotype for ANO1 (anoctamin-1) calcium-activated chloride channel inhibition in glioblastoma models [1]. In that series, cyclopentane-fused thiophene-3-carboxamide derivative 10q demonstrated potent ANO1 suppression with selectivity over ANO2, attributed to the unique benzoylthiourea functionality [1]. The target compound provides the cyclopenta[b]thiophene core with a 4-cyanobenzoyl group, offering an alternative electrophilic/electronic profile to the benzoylthiourea motif. Procurement enables SAR exploration of whether the para-cyano group can substitute for the thiourea functionality while maintaining ANO1 selectivity, potentially yielding metabolically more stable chemical probes for in vivo glioblastoma studies [1].

Quote Request

Request a Quote for 4-{2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonyl}benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.